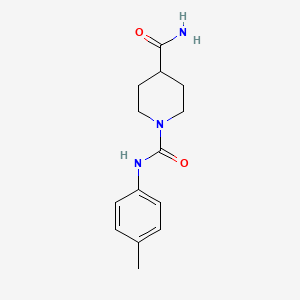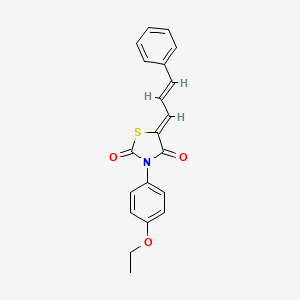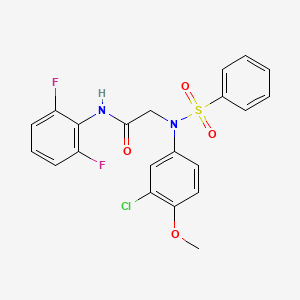![molecular formula C18H26N2O4S B4771462 4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4771462.png)
4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine
Descripción general
Descripción
4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine, also known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC) enzymes. HDACs play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and repression of transcription. MS-275 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Aplicaciones Científicas De Investigación
4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. 4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, 4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has been shown to improve cognitive function and reduce neuroinflammation. In inflammatory diseases, 4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has been shown to reduce inflammation and oxidative stress.
Mecanismo De Acción
4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine exerts its pharmacological effects by inhibiting HDAC enzymes, leading to an increase in histone acetylation and gene expression. Increased histone acetylation leads to chromatin relaxation and transcriptional activation of genes involved in cell cycle regulation, apoptosis, differentiation, and immune response. 4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has been shown to selectively inhibit class I HDAC enzymes, which are overexpressed in cancer cells and contribute to tumorigenesis.
Biochemical and Physiological Effects:
4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. 4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative disorders, 4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has been shown to improve cognitive function and reduce neuroinflammation. In inflammatory diseases, 4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has been shown to reduce inflammation and oxidative stress. 4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has also been shown to regulate the expression of genes involved in immune response and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine has several advantages for lab experiments, including its high potency and selectivity for HDAC enzymes, its ability to induce epigenetic changes in gene expression, and its potential therapeutic applications in various diseases. However, 4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine also has some limitations, including its potential toxicity and off-target effects, its limited solubility in aqueous solutions, and its high cost.
Direcciones Futuras
There are several future directions for 4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine research, including the development of more potent and selective HDAC inhibitors, the identification of biomarkers for patient selection and response prediction, the optimization of dosing and administration regimens, and the exploration of combination therapies with other drugs. 4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine research may also lead to a better understanding of the epigenetic mechanisms underlying various diseases and the development of new therapeutic strategies targeting these mechanisms.
Propiedades
IUPAC Name |
[1-[(2-methylphenyl)methylsulfonyl]piperidin-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-15-4-2-3-5-17(15)14-25(22,23)20-8-6-16(7-9-20)18(21)19-10-12-24-13-11-19/h2-5,16H,6-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXIBRBGUPPGGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(difluoromethyl)-3-methyl-1-{[(4-methylbenzyl)thio]acetyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4771382.png)
![N-isobutyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B4771386.png)

![4-{2-[(4-chlorophenyl)amino]-2-oxoethoxy}-N-(4-fluorophenyl)benzamide](/img/structure/B4771404.png)
![3-[2-(4-methylphenoxy)ethyl]-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4771407.png)
![N-[2-(2-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine oxalate](/img/structure/B4771431.png)

![3-chloro-N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4771443.png)
![2-{[2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol dihydrochloride](/img/structure/B4771446.png)
![N-[3-(acetylamino)phenyl]-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4771450.png)
![N-(3,5-dimethylphenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4771468.png)

![2-{[4-(allyloxy)benzoyl]amino}-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4771487.png)
